7-phenylmethoxy-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-3-carboxylic acid
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Overview
Description
7-phenylmethoxy-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-3-carboxylic acid is a complex organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and potential therapeutic applications . This particular compound features a phenylmethoxy group and a carboxylic acid functional group, contributing to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-phenylmethoxy-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted phenylhydrazine and a suitable cyclohexanone derivative, the reaction proceeds through a series of condensation and cyclization steps to form the indazole core. The phenylmethoxy group can be introduced via etherification reactions, and the carboxylic acid group can be added through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
7-phenylmethoxy-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The phenylmethoxy and carboxylic acid groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives with altered chemical properties.
Scientific Research Applications
7-phenylmethoxy-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for investigating its effects on cellular processes and potential therapeutic applications.
Industry: The compound’s unique chemical properties can be exploited in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-phenylmethoxy-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The phenylmethoxy group may facilitate binding to certain enzymes or receptors, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of target proteins and influence cellular signaling pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3,3a,4,5,6,7,7a-octahydro-1H-indazole: Lacks the phenylmethoxy and carboxylic acid groups, resulting in different chemical properties and reactivity.
7-phenylmethoxy-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole: Similar structure but without the carboxylic acid group, affecting its solubility and biological activity.
2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-3-carboxylic acid: Lacks the phenylmethoxy group, leading to different interactions with molecular targets.
Uniqueness
The presence of both the phenylmethoxy and carboxylic acid groups in 7-phenylmethoxy-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-3-carboxylic acid imparts unique chemical properties and reactivity. These functional groups enable diverse chemical reactions and interactions with biological targets, making the compound valuable for various scientific research applications.
Properties
Molecular Formula |
C15H20N2O3 |
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Molecular Weight |
276.33 g/mol |
IUPAC Name |
7-phenylmethoxy-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-3-carboxylic acid |
InChI |
InChI=1S/C15H20N2O3/c18-15(19)14-11-7-4-8-12(13(11)16-17-14)20-9-10-5-2-1-3-6-10/h1-3,5-6,11-14,16-17H,4,7-9H2,(H,18,19) |
InChI Key |
NIVWGVOTJYUIRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C(C1)OCC3=CC=CC=C3)NNC2C(=O)O |
Origin of Product |
United States |
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